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molecular formula C10H9N3O2S B8737425 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid CAS No. 185034-19-9

2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)acetic acid

Cat. No. B8737425
M. Wt: 235.26 g/mol
InChI Key: BHFYSZHFJXALQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188291B2

Procedure details

290 mg (0.99 mmol) of (5-phenyl-[1,3,4]thiadiazol-2-ylamino)-acetic acid tert-butyl ester in 5 ml of TFA and 5 ml of dichloromethane at room temperature for 16 h. The volatiles were removed under reduced pressure.
Name
(5-phenyl-[1,3,4]thiadiazol-2-ylamino)-acetic acid tert-butyl ester
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:20])[CH2:7][NH:8][C:9]1[S:10][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:12][N:13]=1)(C)(C)C>C(O)(C(F)(F)F)=O.ClCCl>[C:14]1([C:11]2[S:10][C:9]([NH:8][CH2:7][C:6]([OH:20])=[O:5])=[N:13][N:12]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
(5-phenyl-[1,3,4]thiadiazol-2-ylamino)-acetic acid tert-butyl ester
Quantity
290 mg
Type
reactant
Smiles
C(C)(C)(C)OC(CNC=1SC(=NN1)C1=CC=CC=C1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NN=C(S1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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